4-Bromo-2-methoxybenzyl alcohol
Overview
Description
4-Bromo-2-methoxybenzyl alcohol is a chemical compound that has been utilized in various chemical syntheses and reactions. It serves as a precursor or an intermediate in the formation of more complex molecules. The compound's structure, which includes a bromine atom and a methoxy group attached to a benzyl alcohol moiety, allows it to participate in a variety of chemical transformations, making it a valuable building block in organic chemistry .
Synthesis Analysis
The synthesis of 4-Bromo-2-methoxybenzyl alcohol-related compounds can be achieved through multiple steps involving bromination, hydrolysis, cyanidation, methoxylation, and esterification. For instance, Methyl 4-Bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene with an overall yield of about 47% and a high purity level, demonstrating the feasibility of synthesizing such compounds with good efficiency . Additionally, the introduction of a methoxy group in place of a hydroxyl group has been shown to afford compounds with significant biological activity, such as bronchodilators .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methoxybenzyl alcohol derivatives has been studied using various techniques, including X-ray diffraction. For example, the structure of 3-[4-bromo-α(R*)-methoxybenzyl]-6-chloro-3(S*),4(S*)-dihydroxychroman was determined, revealing the presence of intermolecular hydrogen bonds and other non-covalent interactions that contribute to the crystal packing of the compound . These structural insights are crucial for understanding the reactivity and potential applications of these molecules.
Chemical Reactions Analysis
4-Bromo-2-methoxybenzyl alcohol and its derivatives are versatile reagents in chemical reactions. They have been used in Brønsted acid-catalyzed [4+3] cycloadditions to construct biologically important seven-membered heterocyclic scaffolds with excellent yields and diastereoselectivities . Furthermore, these compounds have been involved in cascade reactions with o-iodobiphenyls or (Z)-β-halostyrenes catalyzed by a palladium complex, leading to the formation of polycyclic aromatic hydrocarbons . The reactivity of these compounds under various conditions highlights their utility in complex organic syntheses.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-methoxybenzyl alcohol derivatives are influenced by the presence of functional groups and substituents on the benzene ring. For example, the introduction of a methoxy group can enhance the potency of catecholamine analogues . The stability of these compounds under different conditions, such as oxidative or reductive environments, is also an important aspect of their chemical properties. For instance, the use of 4-methoxy-α-methylbenzyl alcohol as a protecting group for carboxylic acids demonstrates its stability and compatibility with various functional groups .
Scientific Research Applications
Synthesis and Chemical Transformations
- The conversion of 2,6-dimethyl-4-methoxybenzyl alcohols and their derivatives with bromine water has been studied, showcasing the influence of the electronegativity of a benzyl substituent on the bromination products of aromatic nuclei (Nakatani et al., 1984).
- A study on the synthesis of (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide from 4-methoxybenzaldehyde illustrates the role of 4-methoxybenzyl alcohol in forming antiplasmodial agents (Hadanu et al., 2010).
- Research on the photocatalytic oxidation of benzyl alcohol derivatives, such as 4-methoxybenzyl alcohol, into corresponding aldehydes using a TiO2 photocatalyst under O2 atmosphere reveals the potential for selective photocatalytic oxidation processes (Higashimoto et al., 2009).
Biochemical Applications and Analyses
- The use of 4-methoxybenzyl group as a protecting group in the synthesis of oligoribonucleotides, where the group is introduced directly to the 2′-hydroxyl group of adenosine, highlights its role in nucleotide synthesis (Takaku & Kamaike, 1982).
- The discovery of novel dibenzyl bromophenols in brown algae, including derivatives related to 4-methoxybenzyl alcohol, opens avenues for the exploration of natural products with potential pharmacological activities (Xu et al., 2004).
Environmental and Material Sciences
- Investigating the photocatalytic transformations of 4-methoxybenzyl alcohol in aqueous zinc oxide suspensions provides insights into the environmental degradation of such compounds and their potential impact on water treatment technologies (Richard et al., 1997).
- The role of 4-methoxybenzyl alcohol in the structural modification of Kraft lignin after acid treatment, which influences its antioxidant properties in polypropylene, showcases its application in material sciences and polymer chemistry (Pouteau et al., 2005).
Safety And Hazards
properties
IUPAC Name |
(4-bromo-2-methoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEIHPSICGGZIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568655 | |
Record name | (4-Bromo-2-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00568655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxybenzyl alcohol | |
CAS RN |
17102-63-5 | |
Record name | (4-Bromo-2-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00568655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-methoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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